molecular formula C8H19N3 B13101865 1-(2-Hydrazinylpropyl)piperidine

1-(2-Hydrazinylpropyl)piperidine

Cat. No.: B13101865
M. Wt: 157.26 g/mol
InChI Key: UQSPLERTDVUFLH-UHFFFAOYSA-N
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Description

1-(2-Hydrazinylpropyl)piperidine is an organic compound that features a piperidine ring substituted with a hydrazinylpropyl group. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The hydrazinylpropyl group introduces additional reactivity and potential for forming various derivatives.

Synthetic Routes and Reaction Conditions:

    Hydrazine Addition: One common method involves the addition of hydrazine to a propyl-substituted piperidine. This reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic attack of hydrazine on the propyl group.

    Cyclization Reactions: Another approach involves cyclization reactions where a suitable precursor undergoes ring closure to form the piperidine ring with the hydrazinylpropyl substituent.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Azo Compounds: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

1-(2-Hydrazinylpropyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydrazinylpropyl)piperidine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The piperidine ring can interact with receptors and enzymes, modulating their activity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the hydrazinylpropyl group.

    Hydrazinyl Derivatives: Compounds with similar hydrazinyl groups but different core structures.

    Pyridine Derivatives: Compounds with a similar nitrogen-containing ring but different substituents.

Properties

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

1-piperidin-1-ylpropan-2-ylhydrazine

InChI

InChI=1S/C8H19N3/c1-8(10-9)7-11-5-3-2-4-6-11/h8,10H,2-7,9H2,1H3

InChI Key

UQSPLERTDVUFLH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCCC1)NN

Origin of Product

United States

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